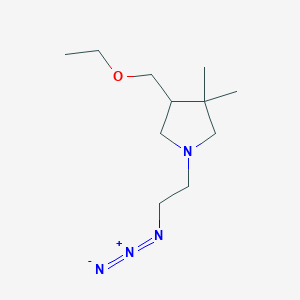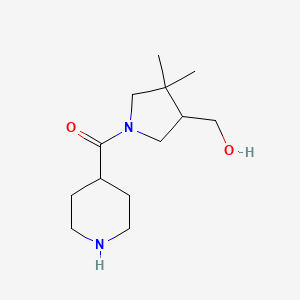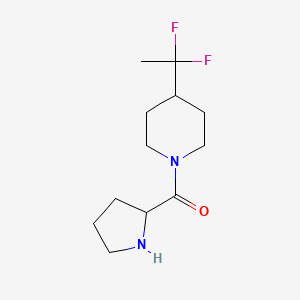
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol .
Synthesis Analysis
A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) with the azide group .Molecular Structure Analysis
The molecular structure of 1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine consists of 10 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Photophysical Behavior of Novel Derivatives
A study by Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative, exhibiting high fluorescence intensity and reverse solvatochromism behavior, suggesting potential uses in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Synergistic Inhibition of HIV-1
Research by Baba et al. (1991) on a novel acyclouridine derivative, in combination with AZT, showed synergistic inhibition of HIV-1 replication, indicating potential for AIDS treatment (Baba et al., 1991).
Synthesis and Photochemistry of Derivatives
Ihlefeld and Margaretha (1992) explored the synthesis of N-substituted derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one, revealing their photochemical reactivity and potential applications in photocycloaddition processes (Ihlefeld & Margaretha, 1992).
Molecular Structures of Hydroxypyridin-4-ones
Burgess et al. (1998) determined the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which exhibit hydrogen-bonded dimeric pairs, relevant for understanding molecular interactions (Burgess et al., 1998).
Pyrolysis Studies in Pyrroline Series
A study by Bonnett et al. (1965) on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide and its derivatives provided insights into cyclo-additions and nitrone identification, useful for chemical synthesis (Bonnett et al., 1965).
Reaction of a Cyclic Nitrone
Kaminsky and Lamchen (1967) demonstrated the reaction of a cyclic nitrone with diethyl malonate, leading to the formation of specific pyrrolidine derivatives, showcasing an application in organic synthesis (Kaminsky & Lamchen, 1967).
Heterocyclic Ring Expansions
Jones and Rees (1969) studied the base-catalysed rearrangement of dichloromethyl-2H-pyrroles, yielding various pyridine derivatives. This highlights a mechanism for producing heterocyclic compounds (Jones & Rees, 1969).
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-4-16-8-10-7-15(6-5-13-14-12)9-11(10,2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOBRKDLDBXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)
![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)


![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)
![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)
